molecular formula C10H5Br5O2 B1584245 Pentabromobenzylacrylate CAS No. 59447-55-1

Pentabromobenzylacrylate

Cat. No. B1584245
CAS RN: 59447-55-1
M. Wt: 556.7 g/mol
InChI Key: GRKDVZMVHOLESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentabromobenzyl acrylate is a compound that can form copolymers with styrene . The oxygen index (OI) value of PMA is 29.7 . Polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .


Synthesis Analysis

Pentabromobenzyl acrylate, a reactive flame retardant, can be synthesized using toluene through the processes of bromination and esterification . This provides a promising alternative to traditional flame retardants .


Molecular Structure Analysis

The empirical formula of Pentabromobenzyl acrylate is C10H5Br5O2 . Its molecular weight is 556.67 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Pentabromobenzyl acrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . More detailed reaction analysis would require specific experimental data.


Physical And Chemical Properties Analysis

Pentabromobenzyl acrylate has a melting point of 115-116 °C . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Flame Retardancy in Polypropylene Copolymers

Pentabromobenzyl acrylate is utilized in creating flame retardant systems for polypropylene block copolymers. When blended with magnesium hydroxide, it significantly reduces the need for antimony trioxide, which is commonly used as a synergist. This combination improves melt flow properties, increases thermal dimensional stability, and facilitates the recycling of plastic parts at their end of life. Moreover, it contributes to a drastic reduction in smoke production during combustion .

Formation of Flame Retardant Particles

The compound can polymerize in solvents like methyl ethyl ketone to form nano/micro-sized flame retardant particles. These particles have potential applications in enhancing the flame resistance of various materials without compromising their mechanical properties .

Photonics and Optical Applications

Due to its unique refractive index characteristics and good optical clarity, Pentabromobenzyl acrylate-based polymers are suitable for photonics applications. They can be used in optical waveguides, ophthalmic devices, and as anti-reflective coatings for solar cells, displays, and contact lenses .

High-Impact Polymeric Materials

For applications requiring high-impact properties, such as in the automotive and electrical appliance industries, the use of ethylene/1-octene copolymers with Pentabromobenzyl acrylate is recommended. This ensures that the materials maintain their integrity under stress while also being flame retardant .

Enhanced Thermal Processing Stability

Pentabromobenzyl acrylate contributes to the thermal processing stability of polymers. This property is particularly beneficial in manufacturing processes that involve high temperatures, ensuring that the final products retain their desired properties throughout the production cycle .

Improved Chemical Resistance

The chemical structure of Pentabromobenzyl acrylate imparts chemical resistance to the polymers it is incorporated into. This makes it an ideal additive for products that are exposed to harsh chemicals or environments where corrosion resistance is necessary .

Non-Leaching Flame Retardants

Due to its high molecular weight, polymers containing Pentabromobenzyl acrylate are less likely to leach out or migrate from plastic parts. This characteristic is crucial for maintaining the flame retardant properties over the lifespan of the product .

Compatibility with Recycling Processes

Pentabromobenzyl acrylate-containing materials are reported to be easier to recycle. This aligns with the growing demand for sustainable materials and practices in the plastics industry, making it a valuable component for eco-friendly product design .

Safety and Hazards

According to the safety data sheet, Pentabromobenzyl acrylate may cause eye irritation and skin sensitization . It is classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this substance .

Mechanism of Action

Target of Action

Pentabromobenzyl acrylate is primarily targeted towards polypropylene block copolymers . It is used as a flame retardant, and its primary role is to increase the thermal stability of these polymers .

Mode of Action

Pentabromobenzyl acrylate interacts with its targets by forming copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . This interaction results in an increased thermal stability of the host material .

Biochemical Pathways

It is known that the compound contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .

Pharmacokinetics

Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue . This suggests that the compound may have low bioavailability.

Result of Action

The molecular and cellular effects of Pentabromobenzyl acrylate’s action primarily involve an increase in the thermal stability of the host material . This is achieved through the formation of flame retardant nano/micro-sized particles . Additionally, the compound contributes to good melt flow properties and significant increase of thermal dimensional stability .

Action Environment

The action, efficacy, and stability of Pentabromobenzyl acrylate can be influenced by environmental factors. For instance, the presence of highly pure and surface-treated magnesium hydroxide can improve the flame retardant systems for polypropylene block copolymers . Furthermore, the use of ethylene/1-octene copolymers is recommended if high impact properties are required .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKDVZMVHOLESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59447-57-3
Record name Poly(pentabromobenzyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9052719
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

59447-55-1
Record name Pentabromobenzyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59447-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Pentabromophenyl)methyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pentabromophenyl)methyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentabromobenzylacrylate
Reactant of Route 2
Reactant of Route 2
Pentabromobenzylacrylate
Reactant of Route 3
Reactant of Route 3
Pentabromobenzylacrylate
Reactant of Route 4
Reactant of Route 4
Pentabromobenzylacrylate
Reactant of Route 5
Reactant of Route 5
Pentabromobenzylacrylate
Reactant of Route 6
Reactant of Route 6
Pentabromobenzylacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.